3h-1,2,3-Benzodithiazole 2-oxide

Description

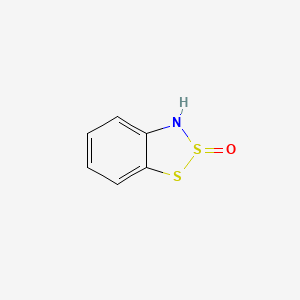

Structure

3D Structure

Properties

CAS No. |

3292-55-5 |

|---|---|

Molecular Formula |

C6H5NOS2 |

Molecular Weight |

171.2 g/mol |

IUPAC Name |

3H-1,2λ4,3-benzodithiazole 2-oxide |

InChI |

InChI=1S/C6H5NOS2/c8-10-7-5-3-1-2-4-6(5)9-10/h1-4,7H |

InChI Key |

ZXKRHAKTQWHNEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NS(=O)S2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3h 1,2,3 Benzodithiazole 2 Oxide

Ring-Opening Reactions and Subsequent Chemical Derivatizations

The unique heterocyclic structure of 3H-1,2,3-benzodithiazole 2-oxide, often referred to as a Herz compound, lends itself to a variety of chemical transformations, most notably ring-opening reactions. These reactions provide a gateway to a diverse range of valuable chemical entities.

Formation of Ortho-Aminothiophenol Derivatives

One of the primary transformations of this compound and related Herz compounds is their hydrolysis to form ortho-aminothiophenols. semanticscholar.org This process is particularly effective for the synthesis of ortho-aminonaphthalenethiols, where good selectivity and yields have been reported. semanticscholar.org The reaction essentially involves the cleavage of the dithiazole ring, providing a rapid and moderately scaled route to these important synthetic intermediates. semanticscholar.org

Dimerization and Oligomerization Pathways

Under certain conditions, derivatives of 2,1,3-benzothiadiazole (B189464), a related heterocyclic system, can undergo dimerization. For instance, during electrochemical oxidation, some monomers show a sharp reduction peak in the first oxidation scan, which is suggestive of dimer formation. nih.gov This indicates a propensity for these types of sulfur-nitrogen containing aromatic systems to form larger molecular assemblies.

Utility as a Synthetic Intermediate in Organic Synthesis

The benzodithiazole functionality, including this compound, serves as a valuable intermediate in the synthesis of a variety of aromatic and heteroaromatic compounds. semanticscholar.orgmdpi.com Its reactivity allows for the construction of more complex molecular architectures.

Precursor for the Generation of Various Heteroaromatic Systems

This compound and its parent compounds are precursors to a range of heteroaromatic systems. For example, the reaction of 1,2,3-dithiazole compounds with carbon disulphide can yield 2-mercaptobenzothiazoles. mdpi.com This transformation highlights the role of the dithiazole ring as a synthon for building other heterocyclic frameworks.

Application in the Synthesis of Benzothiazole (B30560) Rings

A significant application of 3H-1,2,3-benzodithiazole 2-oxides lies in the synthesis of benzothiazole derivatives. semanticscholar.org Specifically, these compounds can be converted into various benzothiazole-secondary amines. mdpi.com This reaction provides a pathway to a class of compounds that are of interest in medicinal chemistry. mdpi.com The general route involves the reaction of benzo-1,2,3-dithiazole 2-oxides with suitable reagents to construct the thiazole (B1198619) ring fused to the benzene (B151609) ring. mdpi.com

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry, often starting from 2-aminothiophenol (B119425) and condensing it with various electrophiles like aldehydes, carboxylic acids, or their derivatives. mdpi.commdpi.comnih.govekb.eg The formation of ortho-aminothiophenols from the ring-opening of this compound provides a direct link to these synthetic strategies. Once the ortho-aminothiophenol is generated, it can be readily cyclized to form the benzothiazole core. For example, condensation with aldehydes in the presence of an oxidizing agent or catalyst can efficiently produce 2-substituted benzothiazoles. mdpi.commdpi.com Similarly, reaction with carboxylic acids or acyl chlorides provides another route to this important heterocyclic system. mdpi.comnih.gov

Derivatization to Access Diverse Aromatic Targets

The versatility of the benzodithiazole system extends to the synthesis of a wide array of aromatic compounds. The ability to introduce functional groups onto the benzene ring of the benzodithiazole core, followed by subsequent transformations, allows for the creation of diverse aromatic targets. semanticscholar.orgmdpi.com This makes this compound and related compounds valuable building blocks in the construction of complex organic molecules with potential applications in materials science and medicinal chemistry. semanticscholar.orgmdpi.com

Electrophilic and Nucleophilic Reactivity Patterns

The reactivity of this compound is influenced by the electron-withdrawing nature of the benzodithiazolium cation to which it is related. mdpi.com This inherent electronic characteristic makes the aromatic ring susceptible to nucleophilic attack, a feature that has been exploited in various synthetic transformations.

One of the primary reactions showcasing the nucleophilic character of reagents with this compound is its hydrolysis. This compound readily undergoes hydrolysis, particularly under alkaline conditions, to yield ortho-aminothiophenols. semanticscholar.org This transformation underscores the susceptibility of the S-N bond to cleavage by nucleophiles.

Conversely, the formation of the this compound itself from the corresponding Herz salt (a benzodithiazolium chloride) upon treatment with water demonstrates the electrophilic nature of the parent cation and the nucleophilic character of the oxygen atom being incorporated. semanticscholar.org The reaction is reversible, with the addition of strong hydrochloric acid converting the 2-oxide back to the Herz salt. semanticscholar.org

While direct electrophilic substitution on the benzene ring of this compound is not extensively documented, the related benzodithiazolium cation deactivates the ring towards electrophilic attack due to its electron-deficient nature. mdpi.com However, the formation of the dithiazole ring itself, in the broader context of the Herz reaction, is proposed to involve both electrophilic and nucleophilic attacks on the aromatic ring of the aniline (B41778) precursor. mdpi.com

The reaction of 6-chloro-3H-1,2,3-benzodithiazole 2-oxide with various nucleophiles such as carboxylic acids, acid chlorides, and aldehydes leads to the formation of 2-substituted benzothiazoles. This transformation proceeds via a nucleophile-induced ring contraction, highlighting the reactivity of the dithiazole ring system towards nucleophilic agents.

| Reactant | Nucleophile | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Water (alkaline) | ortho-Aminothiophenol | Hydrolysis/Ring Opening | semanticscholar.org |

| Benzodithiazolium chloride (Herz salt) | Water | This compound | Nucleophilic addition | semanticscholar.org |

| 6-Chloro-3H-1,2,3-benzodithiazole 2-oxide | Carboxylic acids, acid chlorides, aldehydes | 2-Substituted benzothiazoles | Nucleophile-induced ring contraction | |

| Halogeno-1,2,3-benzothiadiazoles | Various nucleophiles | Substituted benzothiadiazoles | Nucleophilic aromatic substitution | rsc.org |

Investigations into Radical Formation and Stability within Benzodithiazole Systems

The benzodithiazole framework is known to support stable radical species, a discovery that has renewed interest in this class of compounds. mdpi.com These are often referred to as 'Herz radicals' and are typically 11-π electron systems. semanticscholar.org While the direct formation of radicals from this compound is not explicitly detailed in the literature, the broader family of benzodithiazoles readily forms stable radical anions. mdpi.com

Detailed studies on the formation of 1,2,3-benzodithiazolyl radicals have been conducted through the thermolysis and photolysis of 1,3,2,4-benzodithiadiazines. researchgate.net These studies provide significant insight into the stability and electronic structure of these radicals. The radicals generated are persistent and have been characterized extensively using Electron Spin Resonance (ESR) spectroscopy. researchgate.net

The experimental hyperfine coupling constants obtained from the ESR spectra of various substituted 1,2,3-benzodithiazolyl radicals show good agreement with theoretical calculations. researchgate.net This indicates a well-defined and stable radical system. These radicals are often highly soluble in organic solvents and can be detected by their characteristic absorption spectra. semanticscholar.org

The stability of these radicals is attributed to the delocalization of the unpaired electron over the bicyclic system. The spin density distribution in 1,2,3-benzodithiazolyl radicals has been shown to be in striking contrast to their 1,3,2-isomers, resembling that of a benzyl (B1604629) radical. researchgate.net

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Hyperfine Coupling Constants (hfc) | Agreement with B3LYP/CC-pVDZ calculations | ESR Spectroscopy | researchgate.net |

Structural Elucidation and Advanced Characterization Techniques for 3h 1,2,3 Benzodithiazole 2 Oxide

Spectroscopic Analysis for Definitive Structural Assignment

Spectroscopic analysis is fundamental to the characterization of 3H-1,2,3-Benzodithiazole 2-oxide, offering detailed insights into its molecular framework. Techniques such as NMR, HRMS, and IR spectroscopy collectively confirm the compound's identity and structural integrity. semanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. The full assignment of the NMR spectra for this compound has been recently reported, allowing for an unambiguous structural confirmation. st-andrews.ac.ukresearchgate.net

The ¹H NMR spectrum displays a complex pattern corresponding to the four protons on the benzene (B151609) ring. researchgate.net The chemical shifts and coupling constants have been fully determined, revealing the electronic interactions between the heterocyclic ring and the fused aromatic system. st-andrews.ac.ukmdpi.com

Similarly, the ¹³C NMR spectrum has been completely assigned, identifying all six carbon atoms of the benzofused ring system. researchgate.netmdpi.com The chemical shifts provide evidence for the electronic nature of the carbon atoms, influenced by the adjacent sulfur and oxygen atoms.

Interactive Data Table: ¹H and ¹³C NMR Spectroscopic Data for this compound researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | C-H Coupling Constants (Hz) | H-H Coupling Constants (Hz) |

| H-4 | 7.42 | - | - | J(4,5) = 8.1 |

| H-5 | 7.19 | - | - | J(5,6) = 7.5; J(5,7) = 1.3 |

| H-6 | 7.49 | - | - | J(6,7) = 8.1 |

| H-7 | 7.02 | - | - | - |

| C-3a | - | 148.4 | - | - |

| C-4 | - | 124.4 | ¹J(C,H) = 162.7 | - |

| C-5 | - | 128.4 | ¹J(C,H) = 161.4 | - |

| C-6 | - | 126.2 | ¹J(C,H) = 163.6 | - |

| C-7 | - | 112.4 | ¹J(C,H) = 166.4 | - |

| C-7a | - | 142.4 | - | - |

Note: Data corresponds to compound 3 as reported in the source. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and, consequently, the elemental composition of a compound. mdpi.com For this compound, this technique confirms the molecular formula C₆H₄OS₂S, distinguishing it from other potential isomers or compounds with similar masses. semanticscholar.org The accurate mass measurement provides definitive evidence for the presence of one oxygen and two sulfur atoms in the heterocyclic ring fused to the benzene core.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

The first-ever determination of the single-crystal X-ray structure of this compound has provided unparalleled insight into its precise three-dimensional geometry and solid-state conformation. st-andrews.ac.ukresearchgate.netmdpi.com

The crystallographic data reveals that the molecule consists of a planar benzene ring fused to a non-planar heterocyclic ring. mdpi.com The five-membered dithiazole oxide ring adopts an envelope conformation. mdpi.com In this arrangement, the plane formed by the O(1), S(2), and S(3) atoms is at an angle of 25.76(6)° to the plane defined by the O(1), C(7a), C(3a), and S(3) atoms. mdpi.com A significant and surprising finding from the X-ray analysis is that the S=O oxygen atom occupies an axial position, with the lone pair of electrons on the sulfur atom positioned equatorially. mdpi.com

Interactive Data Table: Crystal Data and Structure Refinement for this compound mdpi.com

| Parameter | Value |

| Empirical formula | C₆H₄O₂S₂ |

| Formula weight | 172.21 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 6.13102(15) |

| b (Å) | 10.3500(3) |

| c (Å) | 10.7854(3) |

| β (°) | 100.979(2) |

| Volume (ų) | 671.87(3) |

| Z | 4 |

| Temperature (K) | 100 |

Note: Data corresponds to compound 3 as reported in the source. mdpi.com

The molecular architecture of this compound is notably similar to related heterocyclic systems. The envelope conformation of the heterocyclic ring with an axial oxygen atom is consistent with the structure of its oxygen analogue, Benzo[d] st-andrews.ac.ukresearchgate.netmdpi.comoxadithiole 2-oxide, which was previously determined by gas-phase electron diffraction. mdpi.com

Furthermore, this conformational preference extends to other related structures. Crystallographically characterized 1,2,3-benzotrithiole 2-oxides also exhibit the same envelope conformation within the trithiole ring, featuring an axial oxygen atom. mdpi.com This consistent structural motif across different but related heterocyclic systems highlights a fundamental conformational preference dictated by the electronic and steric interactions within the benzofused ring system.

Advanced Spectroscopic and Analytical Methodologies

The definitive structural elucidation and characterization of this compound rely on the application of advanced spectroscopic and analytical techniques. These methods provide unambiguous evidence of its unique heterocyclic structure and conformation, which are crucial for understanding its chemical properties and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive one- and two-dimensional NMR spectroscopy has been instrumental in the complete assignment of the proton (¹H) and carbon (¹³C) spectra of this compound for the first time. mdpi.com The ¹H NMR spectrum presents a complex, non-first-order pattern that requires detailed simulation for accurate interpretation. mdpi.com The full assignment was achieved through the analysis of chemical shifts and coupling constants. mdpi.com

The ¹H NMR spectrum, previously only noted as a multiplet at δ 7.37, has been fully resolved, and its complex pattern was successfully simulated. mdpi.com Furthermore, analysis of the non-proton decoupled ¹³C NMR spectrum allowed for the determination of one-bond (¹J C–H), two-bond (²J C–H), and some three-bond (³J C–H) carbon-hydrogen coupling constants, providing deeper insight into the electronic structure of the benzene ring. mdpi.com The values for ¹J C–H are consistent with those expected for ortho-disubstituted benzene derivatives. mdpi.com

¹H and ¹³C NMR Chemical Shift Data for this compound

The following table is interactive and can be sorted by clicking on the headers.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 4 | 7.76 | 123.0 |

| 5 | 7.42 | 128.8 |

| 6 | 7.50 | 125.7 |

| 7 | 7.31 | 120.9 |

| 3a | - | 120.7 |

| 7a | - | 150.3 |

Data sourced from a study in CDCl₃ solvent. mdpi.com

H-H and C-H Coupling Constants (J, Hz) for this compound

The following table is interactive and can be sorted by clicking on the headers.

| Coupling | Value (Hz) | Coupling | Value (Hz) |

|---|---|---|---|

| J(H4,H5) | 8.0 | ¹J(C4,H4) | 164.0 |

| J(H5,H6) | 7.4 | ¹J(C5,H5) | 162.5 |

| J(H6,H7) | 8.1 | ¹J(C6,H6) | 162.0 |

| J(H4,H6) | 1.6 | ¹J(C7,H7) | 165.5 |

| J(H5,H7) | 1.1 | ²J(C4,H5) | 1.5 |

| J(H4,H7) | 0.4 | ²J(C5,H4) | 2.5 |

| - | - | ²J(C5,H6) | 2.5 |

| - | - | ²J(C6,H5) | 1.0 |

| - | - | ²J(C6,H7) | 2.5 |

| - | - | ²J(C7,H6) | 2.0 |

| - | - | ³J(C3a,H5) | 5.5 |

| - | - | ³J(C3a,H7) | 8.0 |

| - | - | ³J(C7a,H5) | 6.0 |

Data sourced from a study in CDCl₃ solvent. mdpi.com

X-Ray Crystallography

Single-crystal X-ray diffraction has provided the first definitive solid-state structure of this compound. mdpi.com This technique confirmed the molecular connectivity and revealed detailed conformational features of the molecule. The analysis shows that while the benzene ring is planar, the five-membered heterocyclic ring adopts an "envelope" conformation. mdpi.com

A key and surprising discovery from the X-ray structure was the stereochemistry at the sulfur atom (S2). The S=O oxygen atom occupies an axial position, with the sulfur's lone pair in the equatorial position. mdpi.com This conformation is noteworthy as it is the first structurally characterized example of a 1,2,3-oxadithiole ring system. mdpi.com This axial oxygen arrangement is also observed in related compounds like 1,2,3-benzotrithiole 2-oxides. mdpi.com

Summary of X-Ray Diffraction Findings for this compound

The following table is interactive and can be sorted by clicking on the headers.

| Structural Feature | Description |

|---|---|

| Overall Geometry | Planar benzene ring fused to a non-planar heterocyclic ring. |

| Heterocyclic Ring Conformation | Envelope conformation. |

| Key Torsional Angle | The plane defined by O(1), S(2), and S(3) is at an angle of 25.76(6)° to the plane defined by O(1), C(7a), C(3a), and S(3). mdpi.com |

| S=O Group Orientation | The oxygen atom is in an axial position. mdpi.com |

| S(2) Lone Pair Orientation | The lone pair on the sulfoxide (B87167) sulfur is in an equatorial position. mdpi.com |

Computational and Theoretical Chemistry Studies of 3h 1,2,3 Benzodithiazole 2 Oxide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup and bonding characteristics of novel compounds.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For derivatives of the related 2,1,3-benzothiadiazole (B189464) (BTD), DFT calculations using the B3LYP functional have been employed to determine their optimized structures and frontier molecular orbitals (HOMO and LUMO). nih.govmdpi.com In these studies, the HOMO energy level was often found to be distributed across the entire molecule, while the LUMO was typically localized on the benzothiadiazole moiety. nih.gov Such calculations are crucial for predicting the electronic and optical properties of these compounds, including their electron-donating or -accepting nature, which is vital for applications in organic electronics. mdpi.com

For a series of small-donor molecules based on 2,1,3-benzothiadiazole, DFT calculations have shown a narrow energy gap (1.75–2.38 eV), indicating their potential as semiconductor materials. mdpi.com Theoretical studies on polythiophenes containing benzo[d]thiazole have also utilized DFT to explore structural features and band gaps, demonstrating how chemical modifications affect the electronic properties. nih.govresearchgate.net For instance, the substitution of different functional groups was shown to significantly alter the total energy and the HOMO-LUMO gap of the polymers. nih.govresearchgate.net

A theoretical investigation of benzothiazole (B30560) and its derivatives using the B3LYP/6-31G+(d,p) level of theory provided insights into their reactivity and stability through analysis of their frontier molecular orbitals and molecular electrostatic potential maps. scirp.org

Table 1: Calculated Electronic Properties of 2,1,3-Benzothiadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 2a | -5.60 | -3.59 | 2.01 |

| 2b | -5.76 | -3.48 | 2.28 |

| 2c | -5.24 | -3.49 | 1.75 |

| 2d | -5.86 | -3.48 | 2.38 |

This table is based on data for 2,1,3-benzothiadiazole derivatives and is intended to be illustrative of the types of properties that can be calculated for related compounds. mdpi.com

The aromaticity of benzodithiazole and related systems is a key feature influencing their stability and reactivity. The benzodithiazolium cation is described as a planar, 10-π aromatic system. semanticscholar.orgmdpi.com The neutral 2,1,3-benzothiadiazole is also considered an aromatic compound, with the heteroatoms contributing to the π-electron system. wikipedia.org

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. For instance, DFT-based computational models have been used to investigate the reaction mechanism for the synthesis of benzothiazole derivatives. researchgate.net In one study, a modified mechanistic scheme was proposed where the rate-determining step was identified as a synchronized bond-breaking and proton-coupled electron transfer event. researchgate.net

Quantum chemical calculations have also been applied to study the reaction pathway of nucleophilic substitution involving 1,3-benzothiazole-2-thiol. These studies can trace the reaction profile, including the formation of intermediates like seleniranium cations and the associated transition states, providing a detailed, step-by-step understanding of the reaction. nih.gov Such mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Development of Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a series of compounds with their reactivity. While no specific QSRR studies on 3H-1,2,3-benzodithiazole 2-oxide were identified, the foundational data for such studies are generated through computational methods like DFT. By calculating various molecular descriptors (e.g., orbital energies, partial charges, electrostatic potentials) for a series of related compounds, it is possible to build models that predict their reactivity in specific chemical transformations. The computational studies on benzothiazole and benzothiadiazole derivatives provide a basis for developing such predictive models. mdpi.comscirp.org

Applications of 3h 1,2,3 Benzodithiazole 2 Oxide in Advanced Materials Science and Synthetic Chemistry

Role in the Design and Synthesis of Organic Materials

The benzo acs.orgacs.orgrsc.orgdithiazole framework, the core of 3H-1,2,3-benzodithiazole 2-oxide, possesses inherent electronic characteristics that make it a valuable component in the design of functional organic materials. semanticscholar.org

Precursors for Semiconductor Applications

The conjugated nature of the benzo acs.orgacs.orgrsc.orgdithiazole system imparts fascinating electronic properties that are being explored for semiconductor applications. semanticscholar.org While research on the specific 2-oxide derivative is nascent, the broader class of benzo acs.orgacs.orgrsc.orgdithiazole compounds is attracting interest for its potential in organic electronics. semanticscholar.org The inherent aromaticity and potential for π-π stacking interactions make these compounds candidates for charge transport materials.

In a related context, derivatives of the isomeric 2,1,3-benzothiadiazole (B189464) (BTD) have been extensively studied as organic semiconductors. For instance, new BTD derivatives end-functionalized with carbazole (B46965) and α-carboline have been synthesized and characterized for use in organic thin-film transistors (OTFTs). nih.gov Thin films of 4,7-di(9H-carbazol-9-yl)benzo[c] acs.orgacs.orgsemanticscholar.orgthiadiazole have demonstrated p-channel characteristics with charge carrier mobilities of up to 10⁻⁴ cm²/Vs and a current on/off ratio of 10⁵. nih.gov Furthermore, a multidonor BTD derivative has been shown to act as an efficient p-type semiconductor in organic field-effect transistors (OFETs) with hole mobilities as high as 10⁻¹ cm² V⁻¹ s⁻¹. nih.gov These findings for BTD highlight the potential of benzothiadiazole-based structures in semiconductor applications.

Chromophores in Dye and Pigment Development

Historically, the electronic properties of benzo acs.orgacs.orgrsc.orgdithiazole derivatives led to their use in the formulation of organic dyes. semanticscholar.org The conjugated system allows for the absorption and emission of light in the visible spectrum, a key characteristic of chromophores. The specific substitution pattern on the benzodithiazole ring can be tuned to modify the color and other photophysical properties of the resulting dyes.

The related 2,1,3-benzothiadiazole (BTD) is a well-established building block in the chemistry of photoluminescent compounds. researchgate.net Its electron-accepting nature makes it a crucial component in donor-acceptor systems for dyes and pigments. For example, the association of BTD with coordinating motifs allows for the creation of luminescent metal complexes. researchgate.net

Components in Functionalized Polymeric Systems (indirectly, via related structures)

While direct applications of this compound in polymers are not yet widely reported, the isomeric 2,1,3-benzothiadiazole (BTD) is a key component in a variety of functionalized polymeric systems. BTD's strong electron-withdrawing ability is leveraged to create donor-acceptor (D-A) copolymers with tailored optoelectronic properties. researchgate.net These polymers are integral to the development of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.orgresearchgate.net

For example, copolymers incorporating fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units have been synthesized for optoelectronic applications. These materials exhibit improved thermal stability and red emission, making them suitable for light-emitting devices. nih.gov Fluorination of BTD-based polymers is another strategy to manipulate molecular packing, optical bandgap, and energy levels, thereby enhancing the performance of organic photovoltaic devices. rsc.org The introduction of fluorine atoms into the BTD unit can lead to deeper HOMO energy levels and increased charge mobility. rsc.org

Utilization as an Electron Acceptor Unit in Conjugated Systems (indirectly, via related structures)

The electron-deficient nature of the benzothiadiazole core makes it an excellent electron acceptor unit in the design of conjugated materials. This property is predominantly documented for the 2,1,3-benzothiadiazole (BTD) isomer and its derivatives.

BTD is considered a classic electron-deficient acceptor unit due to its planar and rigid geometry. acs.org In donor-acceptor (D-A) architectures, BTD is paired with electron-donating moieties to induce intramolecular charge transfer, which is crucial for the functionality of many organic electronic devices. co-ac.com This D-A strategy allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its band gap.

For instance, novel donor-acceptor molecules have been synthesized using N,N-dimethylaniline or carbazole as the electron donor and 2,1,3-benzothiadiazole as the electron acceptor. researchgate.net These compounds exhibit interesting optical and electrochemical properties. Similarly, D-A-D structured fluorescent molecules based on a BTD acceptor have been designed as red thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. mdpi.com The strategic use of BTD as an acceptor has also led to the development of low band gap polymers for organic solar cells. researchgate.net

Catalytic Applications (if applicable to the core compound or its derivatives)

While specific catalytic applications of this compound are not yet established, derivatives of the related benzothiadiazole scaffold have shown promise in catalysis.

Poly(benzothiadiazoles) have emerged as metal-free, heterogeneous photocatalysts for a variety of organic reactions under visible light irradiation. acs.org These polymeric materials offer advantages such as high stability, easy separation, and reusability. They have been shown to catalyze various organic photoredox reactions, with the underlying mechanism involving radicals generated from the photogenerated electron and hole of the photocatalyst. acs.org

Furthermore, direct C-H functionalization of 2,1,3-benzothiadiazole can be achieved through organic photoredox catalysis. acs.org This method allows for the alkylation of the benzothiadiazole core under mild, transition-metal-free conditions, showcasing the potential of this heterocyclic system in facilitating chemical transformations. Covalent organic frameworks (COFs) based on benzothiadiazole have also been designed for photocatalytic hydrogen generation, demonstrating the versatility of this structural motif in catalytic applications. rsc.org

Derivatives and Substituted Analogues of 3h 1,2,3 Benzodithiazole 2 Oxide

Synthesis and Chemical Behavior of Halogenated Derivatives (e.g., 6-Chloro-3H-benzo[d]beilstein-journals.orgnih.govmdpi.comdithiazole 2-oxide)

Halogenated derivatives of 3H-1,2,3-benzodithiazole 2-oxide are typically synthesized from halogen-substituted anilines via the Herz reaction. nih.gov For instance, the preparation of 6-Chloro-3H-benzo[d] beilstein-journals.orgnih.govmdpi.comdithiazole 2-oxide begins with the reaction of p-chloroaniline with disulfur (B1233692) dichloride (S₂Cl₂) in a solvent like acetic acid. mdpi.com This process forms the corresponding Herz salt, 6-chloro-3H-benzo[d] beilstein-journals.orgnih.govmdpi.comdithiazol-2-ium chloride. beilstein-journals.orgorganic-chemistry.org This cationic intermediate is a planar, 10-π aromatic system. nih.gov

The Herz salt is often isolated as an amorphous solid and can be contaminated with sulfur, which may require purification. beilstein-journals.org Subsequent treatment of the purified Herz salt yields the neutral 6-chloro-3H-benzo[d] beilstein-journals.orgnih.govmdpi.comdithiazole 2-oxide. These S-oxide compounds are generally high-melting solids with poor solubility and are noted for their intense purple color. nih.gov

The chemical behavior of these halogenated derivatives is characterized by their utility as intermediates in further syntheses. For example, 6-chloro-3H-1,2,3-benzodithiazole 2-oxide can be converted into 2-substituted benzothiazoles. This transformation involves reacting the 2-oxide with reagents like carboxylic acids, acyl chlorides, or aldehydes, demonstrating the reactivity of the dithiazole ring. nih.gov

Table 1: Synthesis and Properties of a Halogenated Derivative

| Compound Name | Starting Material | Key Intermediate | Synthesis Method | Key Properties | Citation |

|---|

Introduction of Alkyl and Aryl Substituents (e.g., 7-(Trifluoromethyl)-3H-1,2,3-benzodithiazole 2-oxide)

The introduction of alkyl and aryl groups onto the benzodithiazole 2-oxide scaffold follows the established synthetic logic of starting with a pre-substituted aniline (B41778). To synthesize an analogue such as 7-(Trifluoromethyl)-3H-1,2,3-benzodithiazole 2-oxide, the necessary precursor would be 3-(trifluoromethyl)aniline. While the direct synthesis of this specific benzodithiazole derivative is not prominently detailed in the literature, the availability and use of trifluoromethyl-substituted anilines in various chemical transformations is well-documented. beilstein-journals.orgnih.gov

The general procedure involves the Herz reaction of the selected alkyl- or aryl-substituted aniline to form the corresponding substituted benzodithiazolium salt. nih.gov Subsequent conversion of this salt provides the desired neutral 2-oxide derivative. The properties of the final product will be influenced by the nature and position of the alkyl or aryl substituent. For example, fluorinated groups can significantly alter the electronic properties and reactivity of the molecule. nih.gov

Investigation of Derivatives with Diverse Functional Groups

The synthesis of derivatives bearing diverse functional groups, such as nitro or carboxylate moieties, also hinges on the use of appropriately functionalized anilines in the Herz reaction. nih.gov

For example, the synthesis of nitro-substituted benzodithiazole oxides would begin with a nitroaniline. nih.gov It is a known facet of the Herz reaction that a nitro group at the para-position of the starting aniline can sometimes be replaced by a chlorine atom during the reaction. nih.gov However, syntheses using nitroanilines have been reported to yield the desired nitro-substituted products. nih.gov

Similarly, a derivative like methyl 6-chloro-3H-benzo[d] beilstein-journals.orgnih.govmdpi.comdithiazole-4-carboxylate 2-oxide was identified as a potent inhibitor of Heat shock protein 47 (Hsp47), highlighting that complex functionalization, including both halogen and ester groups, is possible. mdpi.com The synthesis of such a molecule would necessitate a starting aniline with the corresponding substituents already in place.

The high reactivity of anilines can sometimes complicate the introduction of functional groups prior to the Herz reaction. In such cases, a common strategy involves protecting the amine function (e.g., by acetylation), performing the desired substitution reaction on the benzene (B151609) ring, and then deprotecting the amine before proceeding with the Herz cyclization. libretexts.orglibretexts.org

Comparative Studies with Related Benzodithiazole Forms (Cations, Radicals)

The this compound structure represents one of three principal, stable, and interconvertible forms that this heterocyclic system can adopt. nih.gov The other two are the benzodithiazolium cation (the Herz salt) and the benzodithiazoyl radical. nih.govnih.gov These three forms exhibit vastly different characteristics. nih.gov

Benzodithiazolium Cation (Herz Salt): This is a planar, 10-π aromatic system. nih.gov It is the direct product of the Herz reaction and is typically a high-melting, poorly soluble solid. nih.gov Its stability comes from its aromatic character.

Neutral this compound: This is a neutral, non-aromatic compound. nih.gov The presence of the sulfoxide (B87167) group is crucial for its stability. Like the cation, it is often a high-melting solid with low solubility. nih.gov

Benzodithiazoyl Radical: This is an 11-π radical species. In stark contrast to the cation and the neutral 2-oxide, the radical form is highly soluble in a range of organic solvents. nih.gov While they are reactive intermediates, these radicals are often stable enough to be detected in degassed, non-polar solvents. nih.gov

The reversible transformation between these forms is a key aspect of their chemistry. The cationic Herz salt can be converted to the neutral 2-oxide. The radical is typically generated from the cation via a one-electron reduction. These distinct properties—aromaticity, solubility, and reactivity—mean that each form has unique applications in synthetic and materials chemistry. nih.gov

Table 2: Comparison of Benzodithiazole Forms

| Form | Aromaticity | Key Features | Solubility | Citation |

|---|---|---|---|---|

| Benzodithiazolium Cation | 10-π Aromatic | Planar, cationic, product of Herz reaction | Poor | nih.gov |

| This compound | Non-aromatic | Neutral, contains S=O bond | Poor | nih.gov |

| Benzodithiazoyl Radical | Radical | 11-π system, reactive intermediate | Good in organic solvents | nih.gov |

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The future synthesis of 3h-1,2,3-Benzodithiazole 2-oxide and its analogues will increasingly prioritize environmental and economic sustainability. Current synthetic approaches often rely on traditional methods that may involve harsh reagents or produce significant waste. The principles of green chemistry offer a roadmap for developing more benign and efficient alternatives.

Future research will likely focus on catalyst-free and metal-free reaction conditions. researchgate.netrsc.org Inspired by recent successes in the synthesis of related heterocyclic systems, protocols that minimize or eliminate the need for metallic catalysts are highly sought after to reduce cost and toxicity. researchgate.netrsc.org The use of environmentally friendly and readily available solvents, such as water and ethanol, is another key trend. nih.gov One-pot, multi-component reactions, which combine several synthetic steps into a single operation, represent a particularly promising avenue. researchgate.net These methods improve efficiency by reducing reaction times, minimizing purification steps, and conserving resources.

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis | Reference Insights |

| Catalyst-Free Synthesis | Reduces cost, simplifies purification, and avoids metal contamination of the product. | Protocols for related triazole and thiazolidinone hybrids have been successfully developed without catalysts. researchgate.netrsc.org |

| Use of Green Solvents | Employs non-toxic, renewable, and inexpensive reaction media like water or ethanol. | Water has been used as a medium for one-pot syntheses of complex heterocycles. researchgate.net |

| One-Pot Reactions | Increases efficiency, reduces waste, and shortens overall synthesis time by combining multiple steps. | Three-component reactions in water have proven effective for constructing fused heterocyclic systems. researchgate.net |

| Microwave-Assisted Synthesis | Can dramatically reduce reaction times and improve yields through efficient heating. | This technique has been applied to the solvent-free synthesis of other benzothiazole (B30560) derivatives. |

The development of such sustainable routes is crucial for making this compound and its derivatives more accessible for both academic research and potential industrial applications.

Application of Advanced In-Situ Characterization Techniques

Understanding the precise mechanisms of formation and reaction of this compound is fundamental to controlling its synthesis and exploring its reactivity. Future research will heavily rely on advanced in-situ and operando spectroscopic methods to observe and analyze these processes in real-time.

Techniques like operando X-ray absorption spectroscopy (XAS) and other synchrotron-based methods are powerful tools for tracking the structural evolution of molecules and catalysts during a chemical reaction. youtube.com These methods can provide invaluable data on transient intermediates, catalyst states, and reaction kinetics that are impossible to capture with traditional post-reaction analysis. For instance, applying operando spectroscopy could elucidate the step-by-step mechanism of the cyclization reaction that forms the benzodithiazole ring or monitor its transformation into other products. youtube.comresearchgate.net

The insights gained from these advanced characterization techniques will enable researchers to:

Validate or refine proposed reaction mechanisms.

Identify and characterize short-lived, high-energy intermediates.

Optimize reaction conditions (temperature, pressure, catalyst choice) with a higher degree of precision.

Understand how catalyst structure adapts to the chemical environment during a reaction. youtube.com

By providing a dynamic picture of chemical transformations, these in-situ methods will accelerate the discovery and optimization of reactions involving this compound.

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

While the basic reactivity of the benzodithiazole system has been studied, there remains a vast, unexplored landscape of chemical transformations. Future research will aim to uncover novel reactions and leverage the unique electronic properties of the this compound scaffold to access unprecedented molecular architectures.

A key area of interest lies in the reactivity of the S-S bond within the dithiazole ring. Research on related benzo-1,2,3-dithiazole 2-oxides has shown that this bond can be activated, for example by an iodine catalyst, to allow for the insertion of isocyanides. mdpi.com This suggests that this compound could serve as a precursor to a variety of other heterocyclic systems through controlled ring-opening and ring-transformation reactions. mdpi.com

Furthermore, the parent benzo researchgate.netnih.govmdpi.comdithiazole structure is known to form stable radical anions. mdpi.com Investigating the radical chemistry of this compound could open up new applications in materials science, particularly in the field of organic electronics where stable radicals are highly valued. Pyrolytic studies on the analogous benzo[d] researchgate.netnih.govmdpi.comoxadithiole 2-oxide have shown it can generate highly reactive species. mdpi.com Similar investigations into the thermal decomposition of this compound could reveal pathways to novel, transient intermediates for use in organic synthesis.

Computational Design and Predictive Modeling for New Compound Architectures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational design and predictive modeling will be instrumental in guiding future synthetic efforts and identifying promising applications.

Density Functional Theory (DFT) calculations can be employed to investigate the fundamental electronic and structural properties of the molecule. nih.govnih.gov These studies can predict molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), and rationalize the outcomes of chemical reactions. nih.gov By understanding the electronic landscape of the scaffold, researchers can predict sites of reactivity and design derivatives with tailored electronic properties.

Molecular docking simulations are another powerful computational tool, particularly for designing molecules with specific biological activities. nih.gov By docking virtual libraries of this compound derivatives into the active sites of biological targets like enzymes, researchers can identify candidates with high binding affinities for further synthesis and testing. nih.govnih.gov Additionally, predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can be used to assess the drug-like properties of new designs in silico, helping to prioritize synthetic targets with favorable pharmacokinetic profiles. nih.gov

| Computational Technique | Application to this compound Research | Reference Insights |

| Density Functional Theory (DFT) | Investigate electronic structure, predict reactivity, and analyze spectroscopic data. | Used to study the shape and frontier molecular orbitals of benzothiazole-pyrimidine conjugates. nih.gov |

| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., enzymes). | Employed to assess the binding of benzothiazole derivatives to receptors for anti-diabetic activity. nih.gov |

| ADMET Prediction | Evaluate potential drug-like properties (e.g., oral bioavailability, toxicity) of new compounds. | Used to confirm that novel benzothiazole-based compounds obeyed Lipinski's rule of five for oral activity. nih.gov |

The synergy between computational prediction and experimental validation will undoubtedly accelerate the development of new functional molecules derived from the this compound core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.